molecular formula C24H26FN3O3 B2407931 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine CAS No. 1775552-76-5

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine

Cat. No.: B2407931
CAS No.: 1775552-76-5
M. Wt: 423.488
InChI Key: QHVYZKQBOBWSBE-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine is a synthetic organic compound that has garnered interest for its diverse applications in scientific research, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Steps:

    • Synthesis of 4-fluorophenyl-1,2,4-oxadiazole: Starting with the reaction between 4-fluorobenzohydrazide and ethyl orthoformate under acidic conditions to form the 1,2,4-oxadiazole ring.

    • Reaction with N-(chloromethyl)-4-(3-(4-methoxyphenyl)propyl)piperidine to link the oxadiazole moiety with the piperidine derivative under basic conditions to facilitate nucleophilic substitution.

  • Purification:

    • Crystallization or column chromatography to purify the compound, ensuring high purity and yield.

Industrial Production Methods

  • Scaling up the synthetic routes involves optimizing reaction conditions to ensure maximum yield and purity. Catalysts and solvents are selected to facilitate industrial-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming a more reactive quinone structure.

  • Reduction: The fluorophenyl group can be reduced under specific conditions, affecting the compound's overall reactivity.

  • Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: Alkyl halides or nucleophilic amines under basic conditions.

Major Products Formed

  • Oxidation products include quinone derivatives.

  • Reduction yields simpler aromatic compounds.

  • Substitution results in various functionalized derivatives, enhancing the compound's versatility.

Scientific Research Applications

The compound has a wide range of applications, highlighted by:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Investigated for its catalytic properties in organic reactions.

Biology

  • Studied for its potential as a probe in biochemical assays.

  • Explored for its interaction with biological macromolecules, such as proteins and nucleic acids.

Medicine

  • Examined for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Potential use in drug delivery systems due to its unique chemical structure.

Industry

  • Utilized in the development of advanced materials, such as polymers and coatings.

  • Investigated for its role in producing high-performance electronic components.

Mechanism of Action

Molecular Targets and Pathways Involved

  • The compound interacts with various molecular targets, including enzymes and receptors, modulating their activity.

  • It can affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-hydroxyphenyl)propanoyl]piperidine: Similar structure but with different substituents, leading to varied reactivity and applications.

  • 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-ethoxyphenyl)propanoyl]piperidine: Differing side chains result in distinct physical and chemical properties.

Unique Features

  • The presence of both fluorophenyl and methoxyphenyl groups enhances its reactivity and binding affinity, making it more effective in certain applications compared to similar compounds.

This detailed article aims to provide comprehensive insights into 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine, highlighting its preparation, reactions, applications, mechanisms, and comparison with similar compounds. Is there any other aspect you'd like to delve into?

Properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-21-9-2-17(3-10-21)4-11-23(29)28-14-12-18(13-15-28)16-22-26-24(27-31-22)19-5-7-20(25)8-6-19/h2-3,5-10,18H,4,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYZKQBOBWSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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